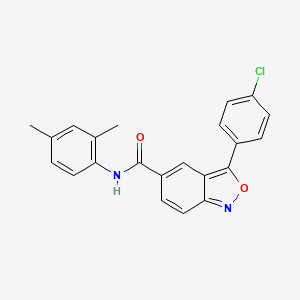![molecular formula C15H14N4O2S B11455272 N-{5-Oxo-2-propyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11455272.png)
N-{5-Oxo-2-propyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines This compound is known for its unique structural features, which include a thiadiazole ring fused with a pyrimidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . This reaction proceeds through a series of condensation and cyclization steps to form the desired thiadiazolo pyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve a one-pot synthesis approach, which combines multiple reaction steps into a single process. This method enhances efficiency and reduces the need for intermediate purification steps . The one-pot synthesis typically involves cycloaddition, reduction, and deamination reactions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiadiazolo pyrimidine structure.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiadiazole and pyrimidine rings enable it to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo pyrimidines, such as:
- N-{5-[5-Oxo-7-(1-piperazinyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]-3-pyridinyl}glycinamide
- 2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one
Uniqueness
N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its propyl group and benzamide moiety differentiate it from other thiadiazolo pyrimidines, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C15H14N4O2S/c1-2-6-12-18-19-14(21)11(9-16-15(19)22-12)17-13(20)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,17,20) |
InChI Key |
PBSYNGQZRZVKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Isopropoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B11455192.png)
![5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11455200.png)
![3-(4-methoxyphenyl)-7-(pyridin-3-yl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11455213.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B11455217.png)
![ethyl 3-[4-methyl-6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11455221.png)
![2-Methyl-5-phenyl-5H,7H,8H,9H-chromeno[2,3-d][1,3]oxazine-4,6-dione](/img/structure/B11455224.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11455228.png)
![3-(4-fluorophenyl)-2-methyl-8-(3-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11455233.png)
![N-(2-ethyl-6-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11455237.png)
![2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11455243.png)
![N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11455244.png)

![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11455250.png)
![12,12-dimethyl-4-propan-2-yl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11455253.png)
